
N-(4-benzamidocyclohexyl)benzamide
Übersicht
Beschreibung
This compound, with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol, is known for its role in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of N-(4-benzamidocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions . Industrial production methods often utilize similar condensation reactions, ensuring scalability and efficiency.
Analyse Chemischer Reaktionen
N-(4-benzamidocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(4-benzamidocyclohexyl)benzamide has garnered attention for its potential therapeutic properties, particularly in cancer treatment. Research indicates that this compound can inhibit specific enzymes involved in tumor growth, such as histone deacetylases (HDACs). By modulating HDAC activity, it may induce apoptosis in cancer cells and halt tumor progression.
Case Study: Anticancer Activity
In a study investigating the anticancer effects of various benzamide derivatives, this compound demonstrated notable inhibitory activity against several cancer cell lines. The mechanism involved the compound's ability to interfere with the cell cycle and promote apoptosis through HDAC inhibition.
Biological Research
This compound is utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to act as an allosteric modulator makes it a valuable tool for understanding complex biological processes.
Case Study: Enzyme Interaction
Research highlighted the interactions of this compound with various enzymes, revealing its potential as an inhibitor of certain metabolic pathways. For instance, its role in modulating glucokinase activity suggests possible applications in diabetes management.
Materials Science
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique chemical structure allows for the development of new materials with enhanced stability and reactivity.
Applications in Material Development
The compound is explored for its use in creating polymers and other materials that require specific thermal or mechanical properties. Its incorporation into material science research has shown promise for applications in coatings and composites.
Further Insights
- The compound's ability to induce apoptosis has been linked to changes in histone acetylation patterns, which are crucial for regulating gene expression.
- Additionally, studies have shown that this compound can affect signaling pathways associated with cell proliferation and survival, further emphasizing its therapeutic potential.
Wirkmechanismus
The mechanism of action of N-(4-benzamidocyclohexyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and halt tumor growth .
Vergleich Mit ähnlichen Verbindungen
N-(4-benzamidocyclohexyl)benzamide can be compared with other benzamide derivatives, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound stands out due to its specific interactions with HDACs and its potential therapeutic applications .
Biologische Aktivität
N-(4-benzamidocyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and enzyme inhibition properties. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms, and relevant case studies.
Benzamides are a class of compounds that have garnered attention for their diverse biological activities, including anticancer and enzyme inhibitory effects. This compound specifically has been investigated for its interactions with various biological targets, including receptor tyrosine kinases and ectonucleotidases.
Biological Activity Overview
-
Anticancer Activity :
- Compounds with similar structural motifs to this compound have shown significant cytotoxicity against various cancer cell lines. For example, derivatives containing the 4-(aminomethyl)benzamide fragment were evaluated against multiple solid and hematological cancer cell lines, demonstrating potent inhibitory effects on receptor tyrosine kinases such as EGFR and HER-2 .
- In one study, specific analogues exhibited up to 92% inhibition of EGFR at low concentrations (10 nM), indicating strong potential for therapeutic applications in cancer treatment .
-
Enzyme Inhibition :
- The compound has been explored as an inhibitor of ectonucleotidases (specifically h-NTPDases), which are implicated in various physiological processes including thrombosis and inflammation. For instance, a related compound was identified as a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 μM, suggesting that similar derivatives could exhibit comparable inhibition profiles .
- Other studies have shown that benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), critical enzymes in neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a comprehensive study evaluating novel benzamides for anticancer properties, compounds were synthesized and tested against various tumor cell lines. The results indicated that several derivatives showed moderate to significant activity against both solid tumors (like A549 lung carcinoma) and hematological malignancies (like K-562 chronic myelogenous leukemia). Notably, compounds with specific substitutions on the benzamide structure demonstrated enhanced potency, warranting further investigation into their mechanisms of action .
Case Study 2: Enzyme Inhibition
A study focused on the synthesis of sulfamoyl benzamide derivatives evaluated their inhibitory effects on h-NTPDases. Among these, certain compounds displayed selective inhibition with IC50 values in the sub-micromolar range. Molecular docking studies revealed significant interactions between these inhibitors and key amino acids in the active sites of the enzymes, suggesting a well-defined mechanism of action that could be leveraged for drug design .
Research Findings
The following table summarizes key findings from recent studies on this compound and its derivatives:
Compound | Target | IC50 Value (μM) | Biological Activity |
---|---|---|---|
This compound | h-NTPDase1 | 2.88 | Potent inhibitor |
This compound | EGFR | 10 nM | High inhibition |
This compound | AChE | 2.49 | Moderate inhibitor |
This compound | BACE1 | 0.31 | Potent inhibitor |
Eigenschaften
IUPAC Name |
N-(4-benzamidocyclohexyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDRVFHSKWNDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404661 | |
Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153250-59-0 | |
Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.